

Spectroscopic and Biological Insights into 2,3,4-Trihydroxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,3,4-Trihydroxybenzoic Acid

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This technical guide provides an in-depth analysis of the spectroscopic properties of **2,3,4-Trihydroxybenzoic Acid**, a phenolic compound with notable antioxidant and potential anti-cancer activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization and biological activity.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,3,4-Trihydroxybenzoic Acid**, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2,3,4-Trihydroxybenzoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------|--------------|-----------------------------|--------------|
| ~7.1 (Predicted) | d | ~8.0 | H-6 |
| ~6.5 (Predicted) | d | ~8.0 | H-5 |
| 9.0 - 12.0 (Broad) | s | - | -COOH, Ar-OH |

Predicted chemical shifts are based on computational models and analysis of similar structures. Experimental values may vary based on solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data for **2,3,4-Trihydroxybenzoic Acid**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------|
| ~170.0 (Predicted) | C=O (Carboxylic Acid) |
| ~150.1 (Predicted) | C-3 (C-OH) |
| ~145.2 (Predicted) | C-2 (C-OH) |
| ~138.5 (Predicted) | C-4 (C-OH) |
| ~120.3 (Predicted) | C-1 |
| ~115.8 (Predicted) | C-6 |
| ~108.9 (Predicted) | C-5 |

Predicted chemical shifts are based on computational models and analysis of substituted benzoic acid derivatives.

Infrared (IR) Spectroscopy

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for **2,3,4-Trihydroxybenzoic Acid**

| Wavenumber (cm^{-1}) | Intensity | Functional Group Assignment |
|---------------------------------|--------------------|---|
| 3500 - 3200 | Strong, Broad | O-H Stretch (Phenolic) |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid) |
| ~1700 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |
| ~1600, ~1450 | Medium to Strong | C=C Stretch (Aromatic Ring) |
| ~1250 | Strong | C-O Stretch (Phenol/Carboxylic Acid) |

Mass Spectrometry (MS)

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for **2,3,4-Trihydroxybenzoic Acid**

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |
|-----------|------------------------|-------------------------|
| 170 | ~80 | $[M]^+$ (Molecular Ion) |
| 153 | ~100 | $[M - OH]^+$ |
| 124 | ~60 | $[M - COOH - H]^+$ |
| 96 | ~40 | $[C_6H_4O_2]^+$ |
| 69 | ~30 | $[C_4H_5O]^+$ |

Fragmentation patterns are predicted based on the analysis of similar hydroxybenzoic acids.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

1H and ^{13}C NMR Spectroscopy Protocol:

A sample of **2,3,4-Trihydroxybenzoic acid** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO- d_6 , 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For 1H NMR, the spectral width is typically set from 0 to 15 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a spectral width of 0 to 200 ppm is used, and a larger number of scans is required due to the lower natural abundance of the ^{13}C isotope. Standard pulse sequences are employed for both one-dimensional 1H and ^{13}C NMR acquisitions.

Infrared Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

A small amount of the solid **2,3,4-Trihydroxybenzoic acid** sample is placed directly onto the diamond crystal of the ATR accessory of an FTIR spectrometer. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over a range of 4000 to 400 cm^{-1} by co-adding a number of scans (e.g., 32 or 64) at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

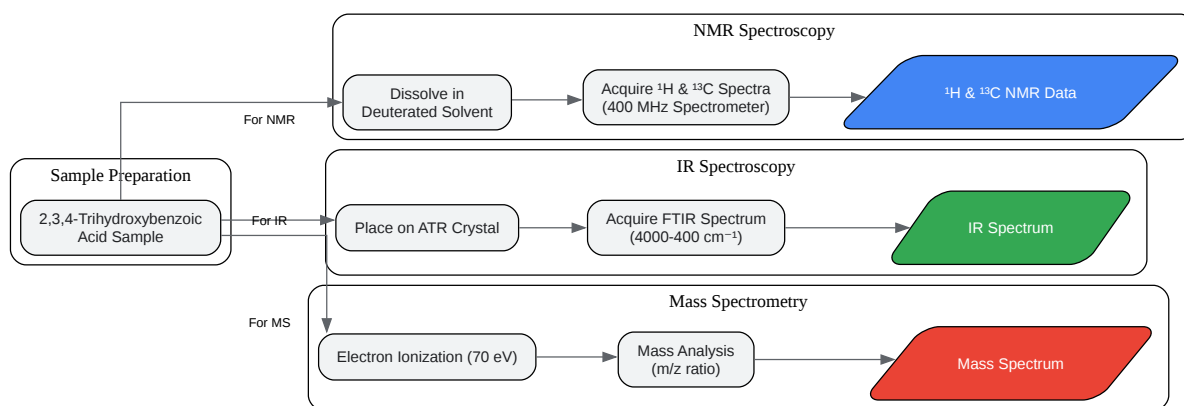
Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

A small amount of the **2,3,4-Trihydroxybenzoic acid** sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (for a derivatized, more volatile form). In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum.

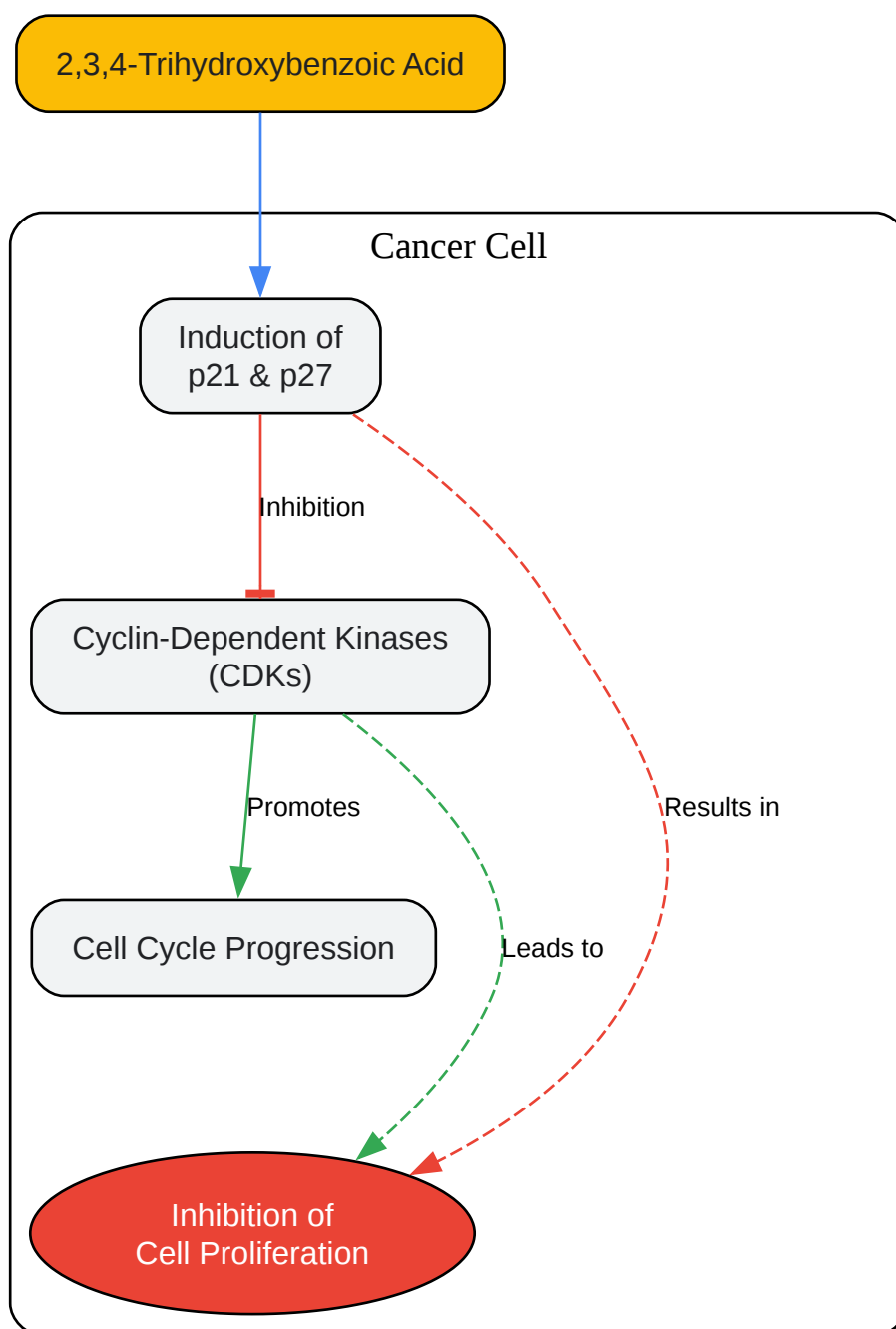
Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway involving **2,3,4-Trihydroxybenzoic Acid**.



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Caption: Experimental workflow for spectroscopic analysis.



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Caption: Inhibition of cancer cell proliferation pathway.

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